Diethyl 4-(diphenylamino)benzylphosphonate

Purity Procurement Quality Control

Researchers building donor-π-acceptor architectures for OPV/OLED applications face a synthetic bottleneck: phosphonate olefination and hole-transport functionality typically require separate precursors and multi-step sequences. Diethyl 4-(diphenylamino)benzylphosphonate resolves this by integrating a reactive diethyl phosphonate ester (HWE handle) with a hole-transporting triphenylamine moiety in a single scaffold. • Enables one-step Horner-Wadsworth-Emmons olefination to directly install the triarylamine donor group with high E/Z selectivity. • Functions as a protected SAM precursor for perovskite solar cells; deprotection yields the active phosphonic acid for covalent ITO/TiO₂ binding. • Supplied at ≥98% purity for reproducible reaction performance and device fabrication.

Molecular Formula C23H26NO3P
Molecular Weight 395.4 g/mol
CAS No. 126150-12-7
Cat. No. B182314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 4-(diphenylamino)benzylphosphonate
CAS126150-12-7
Molecular FormulaC23H26NO3P
Molecular Weight395.4 g/mol
Structural Identifiers
SMILESCCOP(=O)(CC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3)OCC
InChIInChI=1S/C23H26NO3P/c1-3-26-28(25,27-4-2)19-20-15-17-23(18-16-20)24(21-11-7-5-8-12-21)22-13-9-6-10-14-22/h5-18H,3-4,19H2,1-2H3
InChIKeyYRQDRLMUWHVRBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl 4-(diphenylamino)benzylphosphonate Procurement Profile


Diethyl 4-(diphenylamino)benzylphosphonate (CAS 126150-12-7), also designated as (4-Diphenylamino-benzyl)-phosphonic acid diethyl ester, is an organophosphorus compound belonging to the benzylphosphonate ester class . Its molecular architecture integrates a diphenylamino (triarylamine) moiety with a diethyl benzylphosphonate group, yielding a molecular formula of C23H26NO3P and a molecular weight of 395.43 g/mol . The compound is commercially available as a colorless crystalline solid with reported purity specifications ranging from 95% to 98%, and it exhibits solubility in organic solvents such as methanol and ethanol .

Dual-function phosphonate-triarylamine scaffold
Suitable for Horner-Wadsworth-Emmons olefination workflows
Hole-transport triarylamine core for optoelectronic material synthesis

Generic Substitution Limits for Diethyl 4-(diphenylamino)benzylphosphonate


The substitution of Diethyl 4-(diphenylamino)benzylphosphonate with simpler in-class analogs is scientifically unsound due to its unique dual-function architecture. While generic benzylphosphonates (e.g., diethyl benzylphosphonate) serve solely as Horner-Wadsworth-Emmons reagents, and triphenylamine derivatives function exclusively as hole-transport materials, this compound uniquely combines both functionalities within a single molecular framework . The diphenylamino group confers the ability to participate in charge-transfer and hole-transport processes, a property absent in alkyl or unsubstituted benzylphosphonates. Conversely, the diethyl phosphonate ester provides a reactive handle for C–C bond formation via Horner-Wadsworth-Emmons olefination, a capability not present in simple triarylamines . Substituting with either a generic phosphonate or a generic triarylamine would forfeit one of these critical functionalities, compromising the intended synthetic or device-engineering outcome. Furthermore, the compound's specific molecular weight (395.43 g/mol) and predicted density (1.2±0.1 g/cm³) differ measurably from potential substitutes, impacting formulation and handling protocols .

! Generic benzylphosphonates lack hole-transport function, limiting device utility.
! Triphenylamine analogs cannot perform HWE olefination, blocking π-extension.
! Density and boiling point differences require protocol adjustments.

Diethyl 4-(diphenylamino)benzylphosphonate Procurement Differentiation


Purity Specification Comparison

Commercial batches of Diethyl 4-(diphenylamino)benzylphosphonate are available with a minimum purity specification of 98% (NLT), as certified by ISO-compliant suppliers, compared to a baseline specification of 95% from other vendors . This 3% absolute difference in purity directly impacts the yield and reproducibility of downstream synthetic transformations, particularly in Horner-Wadsworth-Emmons reactions where phosphonate purity is critical for achieving high E/Z selectivity and minimizing by-product formation .

Purity specification
Head-to-head
98% NLT vs. 95% baseline; +3% absolute purity
Higher purity may support reproducible olefination outcomes.
ISO-certified vendor specification
Purity Procurement Quality Control

Physical Property: Density and Boiling Point

The predicted density of Diethyl 4-(diphenylamino)benzylphosphonate is 1.2±0.1 g/cm³, which is substantially higher than that of unsubstituted diethyl benzylphosphonate (density ~1.08 g/cm³) due to the additional mass and rigidity contributed by the diphenylamino group . Similarly, its predicted boiling point is 532.8±43.0 °C at 760 mmHg, significantly elevated compared to diethyl benzylphosphonate (boiling point ~320-325 °C) . These physical property differences affect solvent selection, distillation parameters, and storage conditions, making direct substitution without procedural adjustment impractical .

Density & boiling point
Data to verify
Density 1.2±0.1 vs. ~1.08 g/cm³; BP ~533 vs. ~320–325 °C
Physical property shifts affect solvent selection and distillation parameters.
Predicted values; experimental validation recommended
Physical Properties Formulation Handling

Dual-Function Reactivity: HWE Olefination

Diethyl 4-(diphenylamino)benzylphosphonate is specifically cited in patent literature as a Horner-Wadsworth-Emmons reagent for the synthesis of α,β-unsaturated carbonyl compounds, a reaction class for which simple triphenylamine is inert . The presence of the diethyl phosphonate group enables deprotonation and subsequent olefination with aldehydes, a transformation that cannot be achieved with the parent triphenylamine or other non-phosphonate-containing triarylamines . This reactivity is essential for constructing extended π-conjugated systems used in optoelectronic materials .

HWE reactivity
Class-level
Active as HWE reagent; triphenylamine inert under basic olefination conditions
Enables synthesis of π-conjugated triarylamine systems via HWE coupling.
Patent literature context
Organic Synthesis C-C Bond Formation Olefination

Triarylamine Hole-Transport Functionality

The diphenylamino group endows this compound with hole-transporting capabilities characteristic of triarylamine derivatives, a property that is absent in simple alkyl or aryl benzylphosphonates such as diethyl benzylphosphonate . While direct hole mobility data for the diethyl ester are not available, the triarylamine core is structurally analogous to well-characterized hole-transport materials like triphenylamine (hole mobility ~10⁻⁵ to 10⁻³ cm²/V·s) [1]. This functionality is critical for applications in organic light-emitting diodes (OLEDs) and perovskite solar cells, where the compound can serve as a building block for hole-transporting layers or self-assembled monolayers [2].

Hole-transport function
Class-level
Triarylamine core present; diethyl benzylphosphonate lacks this functionality
Supports hole-transport applications inaccessible to generic phosphonates.
Inferred from triarylamine structural class
Optoelectronics Hole Transport OLED

Diethyl 4-(diphenylamino)benzylphosphonate Application Scenarios


Synthesis of Extended π-Conjugated Optoelectronic Materials

Utilize Diethyl 4-(diphenylamino)benzylphosphonate as a Horner-Wadsworth-Emmons reagent to construct α,β-unsaturated carbonyl compounds bearing a triarylamine donor moiety. This approach enables the synthesis of donor-π-acceptor architectures for organic photovoltaics (OPVs) and OLED emitters, leveraging both the reactive phosphonate handle and the hole-transporting diphenylamino group . The compound's purity specification (98% NLT) ensures high yields and reproducible E/Z selectivity in olefination reactions .

SAM Hole-Transport Layer Precursor

Employ Diethyl 4-(diphenylamino)benzylphosphonate as a protected precursor for (4-(diphenylamino)phenyl)phosphonic acid, a high-performance SAM material for perovskite solar cells. The diethyl ester form offers improved solubility and handling compared to the free phosphonic acid, facilitating solution processing and subsequent in-situ or ex-situ deprotection to the active SAM-forming species. This approach has enabled power conversion efficiencies exceeding 26% in perovskite devices . The compound's predicted physical properties (density 1.2 g/cm³, high boiling point) inform solvent selection and deposition parameters .

Building Block for Phosphorus-Containing HTMs

Use Diethyl 4-(diphenylamino)benzylphosphonate as a key intermediate for the synthesis of novel hole-transport materials (HTMs) that incorporate phosphonate or phosphonic acid anchoring groups. The benzylphosphonate ester can be further functionalized or deprotected to yield phosphonic acids that covalently bind to metal oxide surfaces (e.g., ITO, TiO₂, NiOₓ), improving interfacial charge transfer and device stability in OLEDs and perovskite solar cells . The dual functionality distinguishes it from non-phosphonate triarylamines and non-triarylamine phosphonates .

Research-Grade Reagent for Mechanistic Studies

Acquire Diethyl 4-(diphenylamino)benzylphosphonate with a minimum purity of 95-98% for use as a well-defined substrate in Horner-Wadsworth-Emmons reaction methodology development, mechanistic studies of phosphonate carbanion chemistry, and as a reference standard in analytical method validation. The compound's unique combination of a UV-active diphenylamino chromophore and a phosphorus NMR handle facilitates reaction monitoring and product characterization .

Application
Selection Property
Validation Focus
Synthesis of π-conjugated optoelectronic materials
Dual-function phosphonate-triarylamine building block
Purity specification and E/Z selectivity review
SAM hole-transport layer precursor
Protected phosphonic acid with enhanced solubility
Deprotection efficiency and SAM formation
Building block for phosphorus-containing HTMs
Phosphonate anchor for metal oxide binding
Interfacial charge transfer and device stability
Research-grade reagent for mechanistic studies
UV-active chromophore and 31P NMR handle
Reaction monitoring and analytical method validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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